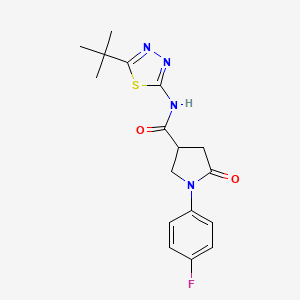

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a tert-butyl group and a pyrrolidine-3-carboxamide moiety bearing a 4-fluorophenyl ring.

Properties

Molecular Formula |

C17H19FN4O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H19FN4O2S/c1-17(2,3)15-20-21-16(25-15)19-14(24)10-8-13(23)22(9-10)12-6-4-11(18)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,19,21,24) |

InChI Key |

YUMQPUNSHGRNTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via dehydration and cyclization, where 3-thiosemicarbazide reacts with pivalic acid to form the thiadiazole ring. The tert-butyl group originates from the pivalic acid substrate. Key steps include:

-

Slurry Formation : 3-thiosemicarbazide is suspended in pivalic acid and an aromatic solvent (e.g., toluene) to form a slurry.

-

Acid Catalysis : Concurrent addition of the slurry and a PPA-H₂SO₄ solution (115% PPA, 96.2% H₂SO₄) into a reaction vessel preheated to 70–80°C.

-

Cyclization : Maintenance at 80°C for 1 hour to ensure complete ring closure.

Process Optimization

-

Temperature Control : Exothermic reactions are mitigated using a "heel" (pre-reacted mixture) to stabilize temperatures ≤90°C.

-

Neutralization and Isolation : Post-reaction, the mixture is neutralized with aqueous ammonia (pH 6.1), and the product is extracted into the organic phase (toluene) with 98–100% yield.

Table 1: Reaction Conditions for 5-tert-butyl-1,3,4-thiadiazol-2-amine Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reactants | 3-thiosemicarbazide, pivalic acid | |

| Catalyst | PPA-H₂SO₄ (3:1 ratio) | |

| Temperature | 70–80°C | |

| Reaction Time | 1 hour | |

| Yield | 98–100% |

Synthesis of 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

The pyrrolidine core is constructed via a stereoselective Michael addition followed by lactamization. While direct literature on this specific derivative is limited, analogous methods for 5-oxopyrrolidine-3-carboxylic acids involve cyclization of γ-amino acids or oxidation of pyrrolidine precursors.

Key Synthetic Steps

-

Substrate Preparation : 4-fluoroaniline is condensed with ethyl acetoacetate to form an enamine intermediate.

-

Cyclization : Acid-catalyzed intramolecular cyclization (e.g., HCl/ethanol) forms the pyrrolidine ring.

-

Oxidation : The 5-position is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0–5°C.

Amide Coupling to Form the Target Compound

The final step involves coupling 5-tert-butyl-1,3,4-thiadiazol-2-amine with 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid using carbodiimide-based reagents. WO2016124938A1 details analogous couplings for pyrrolidine-thiadiazole hybrids.

Coupling Protocol

-

Activation : The carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

-

Reaction : Addition of the amine component and DIPEA (N,N-diisopropylethylamine) at 0°C, followed by stirring at room temperature for 12 hours.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Table 2: Optimization of Amide Coupling Conditions

Purification and Characterization

-

Recrystallization : The crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials.

-

Analytical Data :

-

HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

-

NMR : δ 1.35 (s, 9H, tert-butyl), 7.15–7.30 (m, 4H, fluorophenyl), 4.20 (m, 1H, pyrrolidine H3).

-

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation reactions and other standard organic reagents for oxidation and reduction processes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been studied for their ability to inhibit cancer cell growth. A study demonstrated that certain thiadiazole derivatives showed percent growth inhibitions (PGIs) of up to 86% against various cancer cell lines including SNB-19 and OVCAR-8 .

Mechanism of Action

The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, molecular docking studies suggest that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and cancer progression .

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of a related compound against glioblastoma using a genetically modified Drosophila melanogaster model. The results indicated significant reductions in tumor size and improved survival rates .

Agricultural Applications

Pesticidal Properties

Thiadiazole derivatives are known for their pesticidal activities. The presence of the thiadiazole ring enhances the bioactivity against various pests and diseases affecting crops. Research has shown that these compounds can effectively manage pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Fungicidal Activity

In agricultural settings, compounds similar to this compound have been tested for fungicidal properties. Studies indicate that they can inhibit fungal growth by disrupting cellular processes within the pathogens .

Materials Science

Polymer Development

this compound has potential applications in materials science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of thiadiazole moieties into polymer matrices has been shown to improve their resistance to degradation under high temperatures .

Case Study: Synthesis and Characterization

A study focused on synthesizing a series of polymers incorporating thiadiazole derivatives demonstrated improved mechanical strength and thermal stability compared to conventional polymers. The synthesized materials were characterized using techniques such as NMR and mass spectrometry to confirm their structures and properties .

Summary Table of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant PGIs against cancer cell lines |

| Enzyme inhibition (e.g., 5-LOX) | Potential for further optimization | |

| Agriculture | Pesticides | Effective pest management with lower toxicity |

| Fungicides | Inhibition of fungal pathogens | |

| Materials Science | Polymer development | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and fluorophenyl group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electron density, affecting binding to biological targets .

Physicochemical Properties

Predicted and experimental data for select compounds:

Key Trends :

- Lipophilicity : The tert-butyl and cyclohexyl derivatives exhibit higher LogP values, suggesting superior membrane permeability but poorer aqueous solubility.

- Acid-Base Behavior : A pKa ~8.4 (e.g., ) indicates partial ionization at physiological pH, influencing absorption and distribution .

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a carboxamide group and a thiadiazole ring. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and antitubercular effects. The specific biological activity of this compound has been explored in various studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, a related class of compounds demonstrated significant activity against influenza A virus with EC50 values in the low micromolar range . While specific data on the target compound's antiviral efficacy is limited, its structural similarity to known active compounds suggests potential effectiveness.

Antimicrobial Activity

Thiadiazole derivatives have shown broad-spectrum antimicrobial activity. Compounds similar to this compound have been reported to exhibit significant inhibition against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been investigated extensively. A study indicated that certain thiadiazole-containing compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiadiazole ring and substituent groups significantly affect biological activity. For example:

- Substituent Variations : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring enhances potency.

- Ring Modifications : Alterations in the pyrrolidine structure can lead to improved metabolic stability and bioavailability .

Case Studies

Several case studies have documented the biological activity of thiadiazole derivatives:

- Antiviral Efficacy : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their ability to inhibit influenza virus replication. Compounds with similar scaffolds showed promising results with EC50 values ranging from 4.8 to 7.4 µM against influenza A/H3N2 .

- Antimicrobial Screening : Research on 1,3,4-thiadiazole derivatives revealed significant antibacterial activity against Mycobacterium tuberculosis strains. Compounds exhibited MIC values as low as 0.003 µg/mL against resistant strains .

- Cytotoxicity Studies : In vitro studies indicated that certain thiadiazole derivatives caused apoptosis in cancer cell lines such as HepG2 and MCF-7 with IC50 values below 10 µM .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical for optimizing yields?

The synthesis typically involves multi-step reactions, such as coupling the thiadiazole moiety with the pyrrolidone-carboxamide fragment. For example, thiadiazole derivatives can be synthesized via cyclization reactions using reagents like POCl₃ under reflux (90°C for 3 hours) . Coupling reactions may employ carbodiimide-based agents (e.g., DCC or EDC) to form amide bonds, with bases like triethylamine to facilitate the reaction . Critical parameters include:

- Temperature control : Reflux conditions for cyclization (e.g., 90°C) .

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) for carbamate formation .

- Stoichiometric ratios : Precise molar ratios of reactants to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the tert-butyl group (δ ~1.3 ppm), fluorophenyl aromatic protons (δ ~7.0–7.5 ppm), and thiadiazole protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₀FN₃O₂S) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity ≥95% .

- X-ray crystallography : Resolves stereochemistry if crystalline forms are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the tert-butyl and 4-fluorophenyl groups on biological activity?

- Analog synthesis : Replace tert-butyl with smaller alkyl groups (e.g., methyl) or modify the fluorophenyl's substituent position .

- Biological assays : Conduct enzyme inhibition (e.g., IC₅₀ determination) or cellular viability assays to compare potency .

- Computational modeling : Molecular docking predicts interactions (e.g., tert-butyl’s hydrophobic packing in binding pockets) using software like AutoDock or Schrödinger .

- Data analysis : Dose-response curves and statistical tools (e.g., ANOVA) quantify substituent effects .

Q. What methodologies resolve discrepancies in synthetic yields or biological activity across research groups?

- Protocol standardization : Strict adherence to inert atmospheres for moisture-sensitive steps (e.g., POCl₃ reactions) .

- Material consistency : Use identical batches of starting materials (e.g., 4-fluorophenyl precursors) .

- Third-party validation : Collaborate with independent labs for NMR or elemental analysis .

- Statistical outlier detection : Tools like Grubbs’ test identify anomalous biological data .

Q. What experimental approaches investigate metabolic stability in preclinical models?

- In vitro assays : Liver microsomes or hepatocytes assess phase I/II metabolism (e.g., cytochrome P450 oxidation) .

- Metabolite identification : LC-MS/MS detects hydrolysis products (e.g., pyrrolidone ring opening) or sulfoxidation of the thiadiazole .

- Pharmacokinetic studies : Rodent models measure plasma half-life (t₁/₂) and bioavailability via intravenous vs. oral administration .

- Deuterium labeling : Stabilizes metabolic hotspots (e.g., tert-butyl group) for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.